molecular formula C16H18O4 B12579427 Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- CAS No. 637752-26-2

Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-

Cat. No.: B12579427
CAS No.: 637752-26-2
M. Wt: 274.31 g/mol
InChI Key: WOFCCMYDSHDZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-: is a chemical compound with a benzene ring substituted with two 2-(2-propynyloxy)ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- typically involves the reaction of benzene derivatives with propargyl alcohol derivatives under specific conditions. The reaction often requires the presence of a base to deprotonate the alcohol, facilitating the nucleophilic attack on the benzene ring. Common bases used include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the alkyne groups to alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as bromine (Br2) or nitric acid (HNO3) to form brominated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Br2, HNO3, Lewis acids like AlCl3 as catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties, such as polymers and liquid crystals.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to create drug candidates with specific biological activities.

Industry: In the industrial sector, Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- can be used in the production of specialty chemicals, coatings, and adhesives. Its reactivity makes it suitable for creating materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- involves its interaction with molecular targets through its functional groups. The alkyne groups can participate in click chemistry reactions, forming stable triazole rings. The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization. These interactions enable the compound to exert its effects in various chemical and biological contexts.

Comparison with Similar Compounds

    1,2-Bis[2-(hexyloxy)ethoxy]benzene: Similar structure but with hexyloxy groups instead of propynyloxy groups.

    Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains ethoxy groups instead of propynyloxy groups.

    Benzene, (2-propenyloxy)-: Contains propenyloxy groups instead of propynyloxy groups.

Uniqueness: Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- is unique due to the presence of the propynyloxy groups, which impart distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for creating complex molecular architectures and exploring new chemical and biological functionalities.

Properties

CAS No.

637752-26-2

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

1,2-bis(2-prop-2-ynoxyethoxy)benzene

InChI

InChI=1S/C16H18O4/c1-3-9-17-11-13-19-15-7-5-6-8-16(15)20-14-12-18-10-4-2/h1-2,5-8H,9-14H2

InChI Key

WOFCCMYDSHDZBO-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOC1=CC=CC=C1OCCOCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.